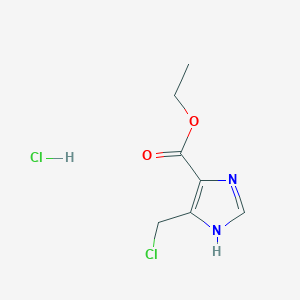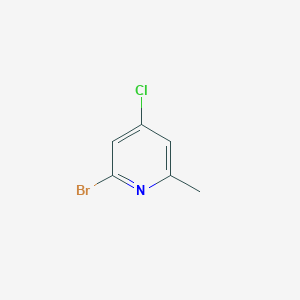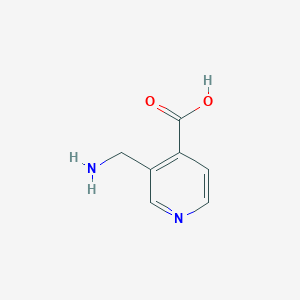
2-Chloro-4-(2-methoxyphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H9ClN2O It is a derivative of nicotinonitrile, featuring a chloro group at the 2-position and a methoxyphenyl group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methoxyphenyl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 2-methoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminonitrile derivative, while oxidation could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-methoxyphenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)nicotinonitrile is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methoxyphenyl groups may facilitate binding to these targets, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronicotinonitrile: Lacks the methoxyphenyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-Methoxyphenylboronic acid: Used as a precursor in the synthesis of 2-Chloro-4-(2-methoxyphenyl)nicotinonitrile.
2-Chloro-4-nitrophenol: Similar in structure but contains a nitro group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H9ClN2O |
|---|---|
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
2-chloro-4-(2-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-5-3-2-4-10(12)9-6-7-16-13(14)11(9)8-15/h2-7H,1H3 |
Clave InChI |
LCIYCHQLXPPTAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C(=NC=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)

![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13011866.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)





![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)


